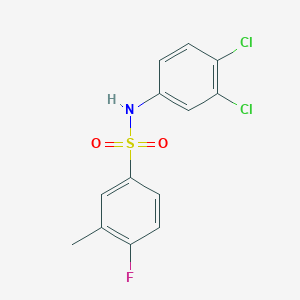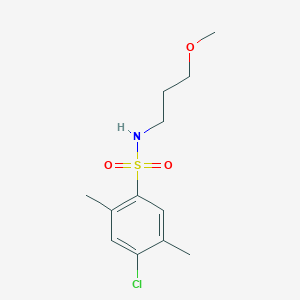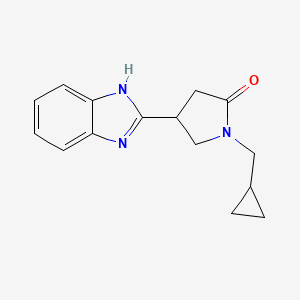![molecular formula C18H12FN3O2S B11485303 3-(2-fluorophenyl)-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11485303.png)
3-(2-fluorophenyl)-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenyl)-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that belongs to the class of triazolothiazines. This compound is characterized by the presence of a triazole ring fused with a thiazine ring, along with fluorophenyl and methoxyphenyl substituents. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one can be achieved through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Formation of the Thiazine Ring: The thiazine ring can be formed by cyclization reactions involving thiourea or thioamide derivatives with appropriate electrophiles.
Coupling of Substituents: The fluorophenyl and methoxyphenyl groups can be introduced through coupling reactions using appropriate halogenated precursors and palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyphenyl positions, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated precursors, palladium catalysts, and appropriate solvents like dimethylformamide or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
3-(2-fluorophenyl)-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent, targeting enzymes like shikimate dehydrogenase.
Biological Research: It is used in the study of enzyme inhibition and protein interactions, particularly in the context of infectious diseases.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit shikimate dehydrogenase, an enzyme involved in the biosynthesis of chorismate, which is essential for the survival of certain bacteria . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar triazole-thiadiazole core structure and have been studied for their antitubercular activity.
Triazolo[1,5-a]pyrimidines: These compounds have a triazole-pyrimidine core and are known for their diverse biological activities.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds have a thiazole-triazole core and are used in various chemical and biological research applications.
Uniqueness
3-(2-fluorophenyl)-7-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is unique due to its specific substitution pattern with fluorophenyl and methoxyphenyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its potential as an enzyme inhibitor and its applications in medicinal chemistry further highlight its uniqueness.
Properties
Molecular Formula |
C18H12FN3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C18H12FN3O2S/c1-24-12-8-6-11(7-9-12)15-10-16(23)22-17(20-21-18(22)25-15)13-4-2-3-5-14(13)19/h2-10H,1H3 |
InChI Key |
ZMSOAAWTCQIZOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N3C(=NN=C3S2)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-6-({2-[(2-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B11485238.png)
![(2Z)-2-{2-[4-(4-chlorophenoxy)phenyl]hydrazinylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11485242.png)
![2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B11485248.png)
![Ethyl 4-[(4-bromophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate](/img/structure/B11485262.png)
![3-(2-fluorophenyl)-2-[(phenylamino)methyl]quinazolin-4(3H)-one](/img/structure/B11485267.png)

![6-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11485296.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-[[(tetrahydro-2-furanyl)methyl]thio]-](/img/structure/B11485300.png)

![5-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11485310.png)
![4,4-dimethyl-15-methylsulfanyl-8-morpholin-4-yl-N-(pyridin-3-ylmethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11485313.png)
![7-(2-Chloro-6-fluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11485316.png)
![14,14-dimethyl-4-pyridin-4-yl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B11485323.png)
